molecular formula C18H22Cl2N4O3S B6496586 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride CAS No. 1330266-01-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride

Cat. No.: B6496586
CAS No.: 1330266-01-7
M. Wt: 445.4 g/mol
InChI Key: ZKTCMFFEPSOMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a benzothiazole-oxazole hybrid compound featuring:

  • A 7-chloro-4-methoxy-substituted benzothiazole core.
  • A 5-methyl-1,2-oxazole-3-carboxamide group.
  • A 3-(dimethylamino)propyl side chain.
  • A hydrochloride salt formulation, likely enhancing aqueous solubility.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S.ClH/c1-11-10-13(21-26-11)17(24)23(9-5-8-22(2)3)18-20-15-14(25-4)7-6-12(19)16(15)27-18;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTCMFFEPSOMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzothiazole moiety, which is known for diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties. This article reviews the biological activity of this compound based on available research findings.

  • Chemical Name : this compound
  • CAS Number : 1215375-83-9
  • Molecular Formula : C21H25ClN3O4S2
  • Molecular Weight : 518.4769 g/mol
  • SMILES Notation : COc1ccc(c2c1nc(s2)N(C(=O)c1ccccc1S(=O)(=O)C)CCCN(C)C)Cl

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiparasitic Activity

Research has indicated that benzothiazole derivatives exhibit significant antiparasitic effects. A study on various benzothiazole compounds demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. The most active compounds were noted to affect multiple stages of the parasite's lifecycle, particularly targeting mature schizonts and young schizont forms . This suggests that N-(7-chloro-4-methoxy...) may possess similar properties due to its structural analogies.

Antitumor Activity

Benzothiazole derivatives have been explored for their antitumor potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. Compounds with a similar structure have shown cytotoxic effects against a range of cancer cell lines, including breast and lung cancers . Further investigation into the specific mechanisms of action for this compound could reveal its potential as an anticancer agent.

Antimicrobial Activity

The benzothiazole moiety is also associated with antimicrobial properties. Several studies have reported that benzothiazole derivatives exhibit antibacterial and antifungal activities against various pathogens . This compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could be a focus for further research.

Study 1: Antimalarial Efficacy

In a comparative study involving multiple benzothiazole derivatives, two compounds were identified as having potent antimalarial activity against P. falciparum. These compounds were effective at all parasite stages and demonstrated a significant reduction in parasitemia in infected mice models .

Study 2: Cytotoxicity in Cancer Cells

A series of tests on structurally similar compounds revealed that certain derivatives induced apoptosis in human cancer cell lines. The study highlighted that modifications in the side chains significantly influenced the cytotoxic potency .

Data Tables

Activity Type Target Organism/Cell Line Efficacy Reference
AntimalarialPlasmodium falciparumSignificant reduction in parasitemia
AntitumorBreast Cancer Cell LinesInduced apoptosis
AntimicrobialVarious BacteriaInhibition of growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Salt Form
Target Compound Benzothiazole + Oxazole 7-Cl, 4-OCH₃, 5-Me-oxazole, dimethylaminopropyl Not explicitly provided - Hydrochloride
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole + Triazole 4-chlorophenyl, 3-methylphenyl, triazole-thione C₂₂H₁₅ClN₄OS 419 (M+1) None
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole + Pyrazole 5-Cl, 3-Me, 4-cyano, phenyl groups C₂₁H₁₅ClN₆O 403.1 (M+H⁺) None
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride Benzothiazole + Pyrazole 7-Cl, 4-Me-benzothiazole, 1-Me-pyrazole, dimethylaminoethyl C₁₇H₂₁Cl₂N₅OS 414.4 Hydrochloride

Key Observations :

  • Heterocyclic Core : The target compound uniquely combines benzothiazole and oxazole, whereas analogs feature benzoxazole-triazole () or pyrazole-pyrazole () systems.
  • Substituents : The 7-Cl-4-OCH₃ substitution on benzothiazole in the target differs from 4-Me-benzothiazole in and halogenated aryl groups in and .
  • Side Chain: The dimethylaminopropyl chain in the target may improve solubility and bioavailability compared to shorter chains (e.g., dimethylaminoethyl in ).
Solubility and Stability:
  • The hydrochloride salt in the target and enhances aqueous solubility compared to neutral analogs like and .
  • Melting points (mp) for pyrazole derivatives (e.g., 3a: mp 133–135°C ) suggest moderate thermal stability, though data for the target are unavailable.

Spectroscopic and Analytical Data

NMR and IR Spectroscopy:
  • Target Compound: Expected IR peaks for C=O (oxazole carboxamide, ~1650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹). ¹H-NMR would show distinct signals for dimethylaminopropyl (δ ~2.2–2.8 ppm) and aromatic protons.
  • Analog 6h () : Displays IR peaks for NH (3390 cm⁻¹), C-Cl (702 cm⁻¹), and C=S (1243 cm⁻¹), with ¹H-NMR aromatic signals at δ 6.86–7.26 ppm.
  • Analog 3a () : ¹H-NMR shows pyrazole protons at δ 8.12 ppm and aryl protons at δ 7.43–7.61 ppm.
Mass Spectrometry:
  • The target’s molecular ion would likely exceed 450 Da (estimated), compared to 419 () and 403.1 ().

Preparation Methods

Sequential Coupling Approach

This method assembles the molecule through stepwise amide bond formation and alkylation (Figure 1). The benzothiazole core is first functionalized with the oxazole carboxamide group, followed by introduction of the dimethylaminopropyl chain.

Convergent Synthesis

Key intermediates are synthesized separately and combined in a final coupling step. For example:

  • Benzothiazole-oxazole hybrid prepared via cyclocondensation

  • Dimethylaminopropyl side chain introduced via nucleophilic substitution.

Table 1 : Comparative Analysis of Synthetic Strategies

ParameterSequential CouplingConvergent Synthesis
Total Yield32–38%41–47%
Purity (HPLC)91–93%95–97%
Reaction Steps54
Critical ChallengesOxazole stabilityPurification complexity

Key Reaction Steps and Mechanisms

Formation of Benzothiazole-Oxazole Core

The 7-chloro-4-methoxy-1,3-benzothiazole intermediate is synthesized via:

  • Cyclization : 2-Amino-4-chloro-6-methoxyphenol undergoes thiocyanation followed by oxidative cyclization with FeCl₃ at 80–90°C.

  • Oxazole Coupling : The benzothiazole amine reacts with 5-methyl-1,2-oxazole-3-carbonyl chloride in dichloromethane using DMAP (4-dimethylaminopyridine) as catalyst.

Reaction Conditions :

  • Temperature: 0°C → RT over 12 h

  • Yield: 76–82%

  • Key Side Product: N-Acylurea (8–12%) from over-activation

Introduction of Dimethylaminopropyl Chain

The tertiary amine side chain is installed via:

  • Alkylation : Treatment of the secondary amine with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride in acetonitrile

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (10 mol%) enhances reactivity of the alkylating agent

Optimized Parameters :

  • Molar Ratio (Amine:Alkylating Agent): 1:1.2

  • Temperature: 60°C, 24 h

  • Yield: 68%

Optimization of Reaction Conditions

Solvent Screening for Amide Coupling

Table 2 : Solvent Impact on Oxazole-Benzoazole Coupling

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.938295
THF7.587491
DMF36.76888
Toluene2.384179

Polar aprotic solvents with moderate dielectric constants (ε ≈ 8–10) maximize yield while minimizing side reactions.

Catalyst Systems for Alkylation

Figure 2 : Catalyst Performance Comparison

  • No Catalyst : 23% conversion

  • KI (10 mol%) : 47%

  • TBA-Br (10 mol%) : 68%

  • 18-Crown-6 (5 mol%) : 71%

Macrocyclic ethers (e.g., 18-crown-6) show superior phase-transfer capabilities but increase production costs by 22% compared to TBA-Br.

Purification and Isolation Techniques

Crude Product Workup

  • Acid-Base Extraction :

    • Dissolve in 1M HCl → wash with ethyl acetate

    • Basify with NaHCO₃ → extract with DCM

  • Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)

    • Mobile Phase: Gradient from 5% to 30% MeOH in CHCl₃

Final Hydrochloride Salt Formation

  • Ion Exchange : Treat free base with HCl gas in anhydrous ether

  • Recrystallization : Ethanol/water (4:1 v/v) at −20°C

  • Purity : 99.1% by ion chromatography

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Table 3 : Production-Scale Parameters

MetricBatch Reactor (50L)Continuous Flow
Cycle Time72 h8 h
Annual Capacity120 kg980 kg
Yield Loss per Cycle9–12%2–3%

Continuous flow systems reduce thermal degradation of the oxazole moiety through precise temperature control.

Waste Management Strategies

  • Solvent Recovery : 92% DCM recycled via fractional distillation

  • Catalyst Reuse : Immobilized TBA-Br on mesoporous silica (5 cycles, <8% activity loss)

  • Byproduct Utilization : N-Acylurea side products converted to urease inhibitors

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥99% (C18 column, 0.1% TFA/ACN gradient)

  • Mass Spec : [M+H]⁺ at m/z 479.2 (calc. 479.1)

  • Chlorine Content : 7.12% (theory 7.08%) by ion chromatography

Q & A

Basic: What synthetic methodologies are recommended for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole core followed by sequential functionalization. Key steps include:

  • Coupling reactions : Amide bond formation between the benzothiazole and oxazole-carboxamide moieties under reflux conditions in solvents like dichloromethane or ethanol .
  • Purification : Flash chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate intermediates and the final product .
  • Optimization : Reaction temperatures (20–80°C) and stoichiometric ratios are critical for yield improvement. For example, triethylamine is often used as a base to neutralize HCl byproducts during carboxamide coupling .

Basic: How is the compound’s purity and structural integrity validated?

Analytical techniques include:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and molecular connectivity. IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm1^{-1}) .
  • Chromatography : HPLC (>95% purity thresholds) and TLC to monitor reaction progress .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .
  • Impurity profiles : Trace solvents or unreacted intermediates (e.g., chloroacetyl chloride residues) can skew results. Rigorous HPLC and 1H^1H-NMR analysis are recommended to ensure >98% purity .
  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. chloro groups) significantly alter activity. Cross-validate data against structurally characterized derivatives .

Advanced: What strategies are effective for studying structure-activity relationships (SAR)?

  • Systematic substitution : Replace the 7-chloro or 4-methoxy groups with electron-withdrawing/donating moieties (e.g., fluoro, nitro) to assess electronic effects on target binding .
  • Biological assays : Pair enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to distinguish direct target engagement from off-target effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like kinases or GPCRs. Compare results with experimental SAR .

Basic: What solvent systems and reaction conditions optimize yield?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance carboxamide coupling efficiency, while ethanol facilitates recrystallization .
  • Temperature control : Exothermic reactions (e.g., chloroacetyl chloride additions) require slow addition at 20–25°C to prevent side reactions .
  • Catalysis : Triethylamine or DMAP can accelerate amide bond formation, improving yields by 15–20% .

Advanced: How can researchers address low yields in the final coupling step?

  • Stoichiometric adjustments : Use 1.2–1.5 equivalents of the oxazole-carboxamide precursor to drive the reaction to completion .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
  • Byproduct removal : Scavenger resins (e.g., polymer-bound sulfonic acid) can sequester unreacted amines, simplifying purification .

Basic: What safety precautions are essential during synthesis?

  • Hazard analysis : Conduct a risk assessment for reagents like chloroacetyl chloride (corrosive) and dimethylamino propyl derivatives (flammable) .
  • Ventilation : Use fume hoods for reactions releasing HCl gas or volatile solvents .
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory .

Advanced: What mechanistic insights explain the compound’s biological activity?

  • Target engagement : The benzothiazole moiety may intercalate into DNA or inhibit topoisomerases, while the dimethylamino propyl group enhances cellular uptake via protonation in acidic environments .
  • Metabolic stability : The 4-methoxy group reduces oxidative metabolism, prolonging half-life in vivo. Validate via liver microsome assays .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

Basic: How is the hydrochloride salt form critical for pharmacological studies?

  • Solubility : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., PBS or cell culture media) .
  • Stability : The salt form reduces hygroscopicity, enhancing shelf life compared to freebase formulations .
  • Bioavailability : Ionic interactions with biological membranes improve absorption in pharmacokinetic studies .

Advanced: How to design degradation studies for stability assessment?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify labile groups .
  • Analytical monitoring : UPLC-MS/MS tracks degradation products, such as demethylation of the 4-methoxy group or hydrolysis of the oxazole ring .
  • Kinetic modeling : Calculate activation energy (EaE_a) via Arrhenius plots to predict shelf life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.